2-Chloro-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide

CAS No.: 954250-47-6

Cat. No.: VC8361736

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954250-47-6 |

|---|---|

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |

| Standard InChI | InChI=1S/C9H17ClN2O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7H2,1-2H3 |

| Standard InChI Key | PXHAKNSOWDNIIB-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)N(C)C(=O)CCl |

| Canonical SMILES | CN1CCC(CC1)N(C)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

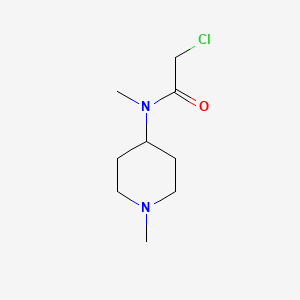

The systematic IUPAC name for this compound is 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. Its structure comprises a piperidine ring substituted with a methyl group at the 1-position and an N-methyl acetamide moiety at the 4-position, with a chlorine atom at the α-carbon of the acetamide chain . The SMILES representation (CN1CCC(CC1)N(C)C(=O)CCl) highlights the connectivity of these functional groups, while the InChIKey (PXHAKNSOWDNIIB-UHFFFAOYSA-N) provides a unique identifier for computational referencing .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.70 g/mol | |

| XLogP3-AA | 0.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Stereochemical and Conformational Analysis

The piperidine ring adopts a chair conformation, minimizing steric strain between the methyl and acetamide substituents. The chloroacetamide group’s orientation influences electronic interactions, with the chlorine atom’s electronegativity polarizing the adjacent carbonyl group (), enhancing its susceptibility to nucleophilic attack .

Synthesis and Production

Synthetic Routes

A plausible synthesis involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(1-methylpiperidin-4-yl)amine in the presence of a base such as triethylamine. This amidation reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond .

Industrial-Scale Optimization

Large-scale production may employ continuous flow reactors to enhance yield and purity. Parameters such as temperature (20–25°C), stoichiometric ratios, and residence time are tightly controlled to minimize byproducts like N-methylpiperidinium salts .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom at the α-position undergoes nucleophilic displacement with amines, thiols, or alkoxides. For example, reaction with morpholine in dimethylformamide (DMF) yields N-methyl-N-(1-methylpiperidin-4-yl)-2-morpholinoacetamide, a potential intermediate for kinase inhibitors .

Oxidation and Reduction Pathways

-

Oxidation: Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the piperidine ring’s nitrogen to form an N-oxide derivative, altering solubility and bioavailability .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a methylene unit, generating 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)ethylamine .

Applications in Scientific Research

Medicinal Chemistry

Piperidine derivatives are pivotal in drug discovery due to their bioavailability and ability to cross the blood-brain barrier. This compound’s chloroacetamide group may serve as a electrophilic "warhead" in covalent inhibitors targeting cysteine proteases or kinases .

Agrochemistry

The chlorine atom’s larvicidal properties suggest potential utility in pesticide formulations. Analogous chloroacetamides exhibit activity against Aedes aegypti larvae, a vector for dengue and Zika viruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume